

Application Notes and Protocols for BCR-ABL Kinase-IN-3

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Compound of Interest

Compound Name: BCR-ABL kinase-IN-3

Cat. No.: B10860931

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Introduction

BCR-ABL kinase-IN-3 (CAS: 2699634-21-2) is a potent and specific inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1] The aberrant kinase activity of BCR-ABL drives uncontrolled cell proliferation and resistance to apoptosis in hematopoietic cells.[1] **BCR-ABL kinase-IN-3** targets the ATP-binding site of the ABL kinase domain, effectively inhibiting its downstream signaling pathways and inducing apoptosis in BCR-ABL positive cells. These application notes provide detailed protocols for the preparation of stock solutions and general experimental use of **BCR-ABL kinase-IN-3**.

Physicochemical Properties

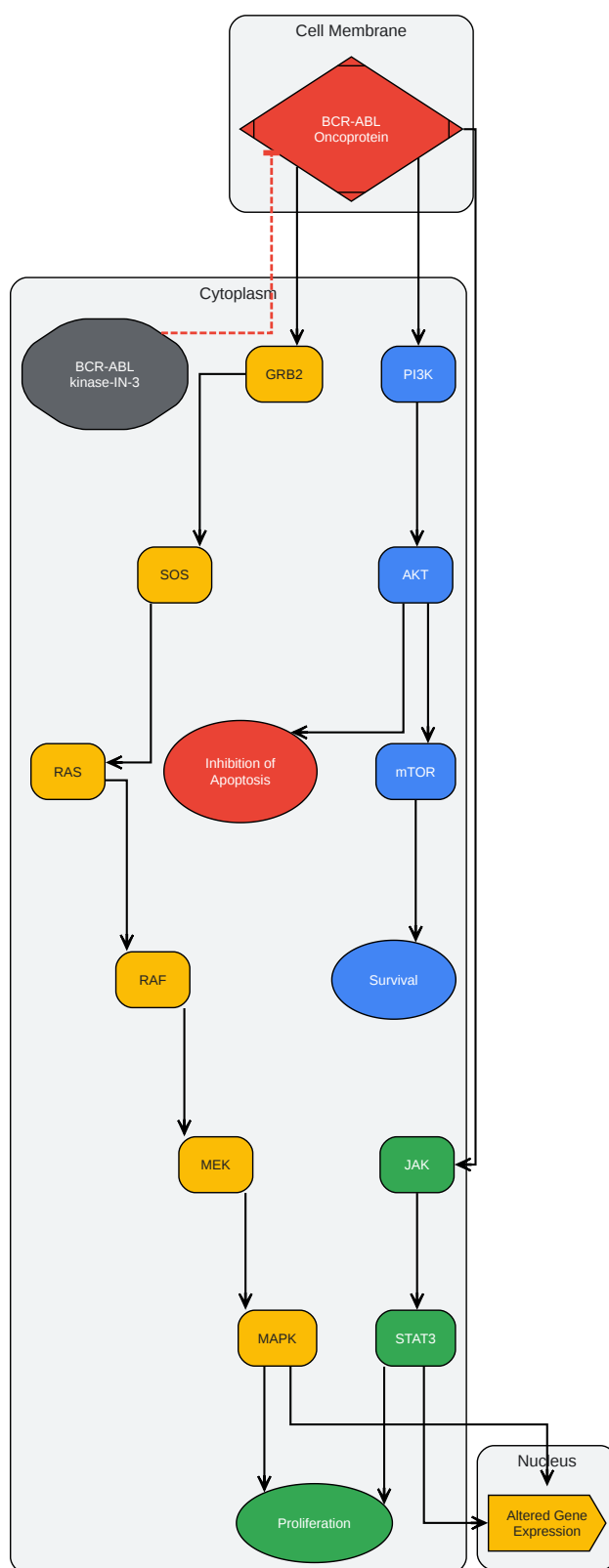
A clear understanding of the physicochemical properties of **BCR-ABL kinase-IN-3** is essential for its effective use in research. The key properties are summarized in the table below.

Property	Value	Reference
Synonyms	KF-1601, HY-160174	[2]
CAS Number	2699634-21-2	[2]
Molecular Formula	C35H30FN9O	[2]
Molecular Weight	611.67 g/mol	[3]
Form	Solid powder	N/A
Solubility	Soluble in DMSO	[3]
Storage	Store at -20°C for long-term stability.	[3]

Note: A dihydrochloride salt of this inhibitor is also available (M.W. 684.6 g/mol), which may have different solubility characteristics.

Signaling Pathway of BCR-ABL and Inhibition by BCR-ABL kinase-IN-3

The BCR-ABL oncoprotein activates a complex network of signaling pathways that are crucial for the malignant transformation of hematopoietic cells. Key among these are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis. **BCR-ABL kinase-IN-3** exerts its therapeutic effect by blocking the initial phosphorylation events mediated by the BCR-ABL kinase, thereby inhibiting these downstream pathways.



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Caption: BCR-ABL Signaling and Inhibition.

Experimental Protocols

Preparation of a 10 mM Stock Solution of BCR-ABL kinase-IN-3

Materials:

- **BCR-ABL kinase-IN-3** (MW: 611.67 g/mol)
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated precision balance

Procedure:

- **Weighing the Compound:** Carefully weigh out 6.12 mg of **BCR-ABL kinase-IN-3** powder using a precision balance. It is recommended to do this in a chemical fume hood.
- **Dissolution:** Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
- **Solubilization:** Tightly cap the tube and vortex thoroughly for several minutes to ensure complete dissolution of the compound. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.
- **Sterilization (Optional):** If the stock solution is to be used in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

General Protocol for a Cell-Based Assay

This protocol provides a general workflow for evaluating the effect of **BCR-ABL kinase-IN-3** on the viability of BCR-ABL positive cells (e.g., K562 cell line).

Materials:

- BCR-ABL positive cell line (e.g., K562)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- 96-well cell culture plates
- 10 mM stock solution of **BCR-ABL kinase-IN-3** in DMSO
- Phosphate-buffered saline (PBS)
- Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
- Multichannel pipette
- Plate reader

Procedure:

- **Cell Seeding:** Seed the BCR-ABL positive cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to adhere and resume logarithmic growth.
- **Preparation of Working Solutions:** Prepare a series of dilutions of the 10 mM **BCR-ABL kinase-IN-3** stock solution in complete culture medium. A common starting point is to prepare a 2X concentrated series of the desired final concentrations. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
- **Treatment of Cells:** Add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume in each well to 200 µL and achieve the desired final concentrations of the inhibitor.

- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Assessment of Cell Viability: Following the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, if using an MTT assay, add the MTT reagent to each well and incubate for a few hours before solubilizing the formazan crystals and reading the absorbance on a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell viability).

Conclusion

BCR-ABL kinase-IN-3 is a valuable research tool for studying the signaling pathways and therapeutic vulnerabilities of BCR-ABL positive leukemias. The protocols provided in these application notes are intended to serve as a guide for the preparation and use of this inhibitor. Researchers should optimize the experimental conditions based on their specific cell lines and assay systems. Adherence to proper laboratory safety practices is essential when handling this and any other chemical compound.

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References

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